molecular formula C12H13N3O2S B1349273 [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 305337-11-5

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No. B1349273
M. Wt: 263.32 g/mol
InChI Key: XYDMEZQTZHRQNA-UHFFFAOYSA-N
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Description

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, also known as EPTTA, is an organic compound with a wide range of applications in scientific research. EPTTA has been found to possess interesting biochemical and physiological properties that make it a valuable tool for laboratory experiments.

Scientific Research Applications

Biological Activity and Synthesis

  • Compounds in the class of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, are recognized for their potential to exhibit a wide range of biological activities. These include analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Moreover, these compounds serve as intermediates for synthesizing various chemical structures such as amides, hydrazides, ilidenhidrazides, and bicyclic structures (Salionov, 2015).

Anticancer Potential

  • Some derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, related to [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, have shown pronounced cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. This highlights the potential of these compounds in cancer research, with some derivatives exhibiting strong inhibition of cancer cell migration, indicating their potential use as antimetastatic agents (Šermukšnytė et al., 2022).

Antimicrobial Activity

  • Compounds structurally similar to [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid have been identified for their antimicrobial properties. Some derivatives have shown significant antimicrobial activity against various strains of bacteria and microorganisms, underlining their potential in developing new antimicrobial agents. However, the structure of the compound significantly influences its antimicrobial efficacy, with specific alterations in the molecular structure leading to enhanced or diminished activity (Demirbas et al., 2004).

Pharmacological Applications

  • The derivatives of 1,2,4-triazole, including those similar to [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, have been associated with a variety of pharmacological properties. These compounds have been actively studied for their potential as novel drugs, with a focus on their biological activities and the potential to create new domestic medicines with high pharmacological activity (Rud et al., 2018).

properties

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDMEZQTZHRQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355011
Record name [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

CAS RN

305337-11-5
Record name 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305337-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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